

# Spectroscopic data (NMR, IR, MS) of 4-Cyano-4-(4-fluorophenyl)cyclohexanone

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Compound of Interest	
Compound Name:	4-Cyano-4-(4-fluorophenyl)cyclohexanone
Cat. No.:	B056388

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An In-Depth Spectroscopic Analysis of **4-Cyano-4-(4-fluorophenyl)cyclohexanone**

## Introduction: Elucidating a Key Pharmaceutical Intermediate

**4-Cyano-4-(4-fluorophenyl)cyclohexanone** is a disubstituted cyclohexanone derivative with significant applications in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly neuroactive compounds and potent enzyme inhibitors.<sup>[1][2][3]</sup> Given its role in drug development, rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. Our approach moves beyond simple data reporting, focusing on the causal relationships between molecular structure and spectral output, thereby offering a framework for confident identification and quality control for researchers and drug development professionals.

## Molecular Structure and Spectroscopic Overview

The structure of **4-Cyano-4-(4-fluorophenyl)cyclohexanone** combines a saturated carbocyclic ring with multiple functional groups: a ketone, a nitrile, and a fluorinated aromatic ring. Each of these moieties produces a distinct and predictable signature in different spectroscopic analyses.

- Molecular Formula: C<sub>13</sub>H<sub>12</sub>FNO[4][5]
- Molecular Weight: 217.24 g/mol [4][6]
- IUPAC Name: 1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile[5][6]

The following analysis will refer to the atom numbering presented in the diagram below.

Caption: Numbered structure of **4-Cyano-4-(4-fluorophenyl)cyclohexanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

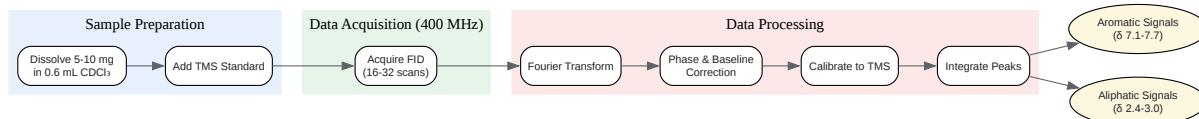
### <sup>1</sup>H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assigned Protons	Rationale
~ 7.5 - 7.7	Multiplet (dd)	2H	C2"-H, C6"-H	Protons ortho to the electron-withdrawing quaternary carbon and coupled to both the adjacent aromatic proton and the fluorine atom.
~ 7.1 - 7.3	Multiplet (t)	2H	C3"-H, C5"-H	Protons ortho to the fluorine atom, appearing as a triplet due to coupling with adjacent protons.
~ 2.8 - 3.0	Multiplet	4H	C2-H <sub>2</sub> , C6-H <sub>2</sub>	Protons on carbons adjacent to the electron-withdrawing quaternary carbon (C1), leading to a downfield shift relative to typical cyclohexyl protons.
~ 2.4 - 2.6	Multiplet	4H	C3-H <sub>2</sub> , C5-H <sub>2</sub>	Protons on carbons adjacent to the carbonyl group (C4), which are deshielded.

The  $^1\text{H}$  NMR spectrum is expected to show two distinct regions: the aromatic region (7.0-8.0 ppm) and the aliphatic region (2.0-3.5 ppm).

- **Aromatic Region:** The 4-fluorophenyl group will exhibit a complex splitting pattern. The protons ortho to the quaternary carbon ( $\text{C2}''\text{-H}$ ,  $\text{C6}''\text{-H}$ ) are chemically equivalent, as are the protons ortho to the fluorine ( $\text{C3}''\text{-H}$ ,  $\text{C5}''\text{-H}$ ). This typically results in an AA'BB' system, which often appears as two sets of multiplets. The signals for  $\text{C2}''\text{-H}/\text{C6}''\text{-H}$  are expected further downfield due to the anisotropic effect of the cyano group and the ring current.
- **Aliphatic Region:** The cyclohexanone ring contains four sets of methylene protons. Due to the chair conformation and the substituents, the protons at  $\text{C2}/\text{C6}$  and  $\text{C3}/\text{C5}$  are diastereotopic. However, at room temperature on lower field instruments, these may appear as broad, overlapping multiplets.<sup>[7]</sup> The protons on  $\text{C2}$  and  $\text{C6}$  are adjacent to the quaternary carbon and are expected to be shifted downfield compared to the protons on  $\text{C3}$  and  $\text{C5}$ , which are adjacent to the carbonyl group. The symmetry of the cyclohexanone ring means the protons on  $\text{C2}$  are equivalent to  $\text{C6}$ , and those on  $\text{C3}$  are equivalent to  $\text{C5}$ .
- **Sample Preparation:** Dissolve 5-10 mg of **4-Cyano-4-(4-fluorophenyl)cyclohexanone** in  $\sim 0.6$  mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **Instrument Setup:** Place the sample in the NMR spectrometer (e.g., 400 MHz).
- **Data Acquisition:** Acquire the spectrum at room temperature. A standard pulse sequence (e.g., zg30) is used. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the spectrum to the TMS signal. Integrate the signals to determine the relative proton ratios.



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Caption: Standard workflow for  $^1\text{H}$  NMR analysis.

## **$^{13}\text{C}$ NMR Spectroscopy: Probing the Carbon Skeleton**

Carbon NMR identifies all unique carbon atoms in the molecule, providing direct evidence for the carbonyl, nitrile, and other key carbon environments.

Chemical Shift ( $\delta$ ) ppm	Assigned Carbon	Rationale
~ 205-210	C4 (C=O)	Characteristic chemical shift for a cyclohexanone carbonyl carbon.[8]
~ 160-165 (d)	C4" (C-F)	Aromatic carbon directly bonded to fluorine; exhibits a large one-bond C-F coupling ( $^1\text{JCF}$ ).
~ 135-140	C1"	Aromatic quaternary carbon, deshielded by the attached cyclohexyl ring.
~ 128-130 (d)	C2", C6"	Aromatic carbons ortho to the C-F bond, showing a two-bond C-F coupling ( $^2\text{JCF}$ ).
~ 115-117 (d)	C3", C5"	Aromatic carbons meta to the C-F bond, showing a three-bond C-F coupling ( $^3\text{JCF}$ ).
~ 120-122	C8' (C $\equiv$ N)	Characteristic shift for a nitrile carbon.
~ 45-50	C1	Quaternary $\text{sp}^3$ carbon, a unique signal with no attached protons.
~ 38-42	C3, C5	Carbons alpha to the carbonyl group.
~ 33-37	C2, C6	Carbons beta to the carbonyl group and alpha to the quaternary carbon.

The  $^{13}\text{C}$  NMR spectrum provides unambiguous confirmation of the key functional groups.

- Downfield Region: The most downfield signal will be the ketone carbonyl (C4) above 200 ppm, a definitive marker for this functional group.[8]

- **Aromatic & Nitrile Region:** The aromatic region (115-165 ppm) will show four distinct signals due to the molecule's symmetry. The carbon attached to fluorine (C4") will appear as a doublet with a large coupling constant. The other aromatic carbons will also appear as doublets with smaller, characteristic C-F coupling constants. The nitrile carbon (C8') signal is expected around 120 ppm.
- **Upfield Region:** The aliphatic region will contain three signals. The quaternary carbon (C1) will be a low-intensity signal around 45-50 ppm. The two remaining signals correspond to the two pairs of equivalent methylene carbons of the cyclohexanone ring (C2/C6 and C3/C5).
- **Sample Preparation:** Use the same sample prepared for  $^1\text{H}$  NMR. Higher concentrations (20-50 mg) may be beneficial due to the lower natural abundance of  $^{13}\text{C}$ .
- **Instrument Setup:** Place the sample in the NMR spectrometer.
- **Data Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. This requires a larger number of scans (e.g., 1024 or more) compared to  $^1\text{H}$  NMR. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  groups (though only  $\text{CH}_2$  and quaternary carbons are present in the aliphatic portion here).
- **Processing:** Apply Fourier transformation and standard corrections as done for  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

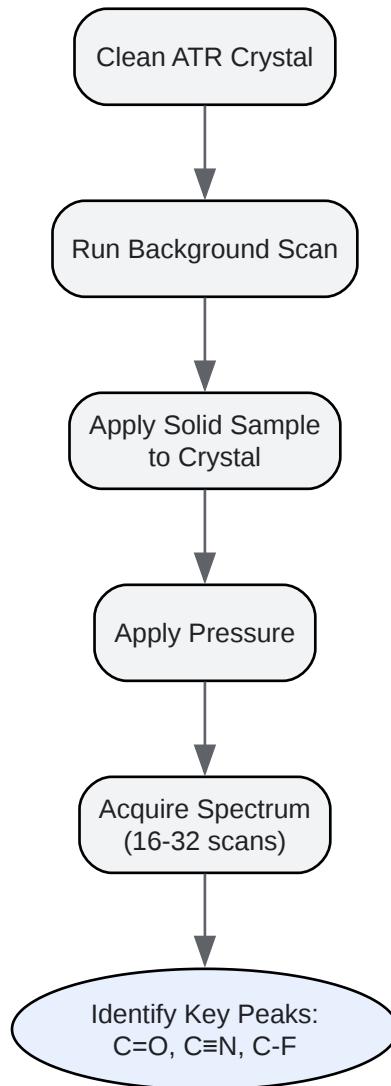
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which act as molecular "fingerprints."

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type	Rationale
~ 2950-2850	C-H (Aliphatic)	Stretch	Corresponds to the sp <sup>3</sup> C-H bonds of the cyclohexanone ring.
~ 2240-2220	C≡N (Nitrile)	Stretch	A sharp, medium-intensity peak characteristic of the nitrile functional group.
~ 1715-1725	C=O (Ketone)	Stretch	A very strong, sharp absorption, indicative of a saturated cyclic ketone. <sup>[9]</sup>
~ 1600, ~1500	C=C (Aromatic)	Stretch	Two sharp peaks characteristic of the benzene ring.
~ 1250-1210	C-F (Aryl-F)	Stretch	A strong absorption band confirming the presence of the fluorine-carbon bond.

The IR spectrum provides definitive evidence for the three key functional groups. The most prominent peak will be the intense carbonyl (C=O) stretch around 1720 cm<sup>-1</sup>.<sup>[9][10]</sup> Its position confirms a saturated, six-membered ring ketone. A second key peak, though weaker, is the sharp C≡N stretch around 2230 cm<sup>-1</sup>, which is a highly reliable indicator for the nitrile group. Finally, the presence of a strong band in the 1250-1210 cm<sup>-1</sup> region confirms the C-F bond, while aromatic C=C stretches near 1600 and 1500 cm<sup>-1</sup> confirm the phenyl ring.

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- Sample Application: Place a small amount of the solid **4-Cyano-4-(4-fluorophenyl)cyclohexanone** powder directly onto the ATR crystal.

- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400  $\text{cm}^{-1}$ .
- Processing: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for characteristic absorption bands.



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Caption: Workflow for acquiring an ATR-IR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

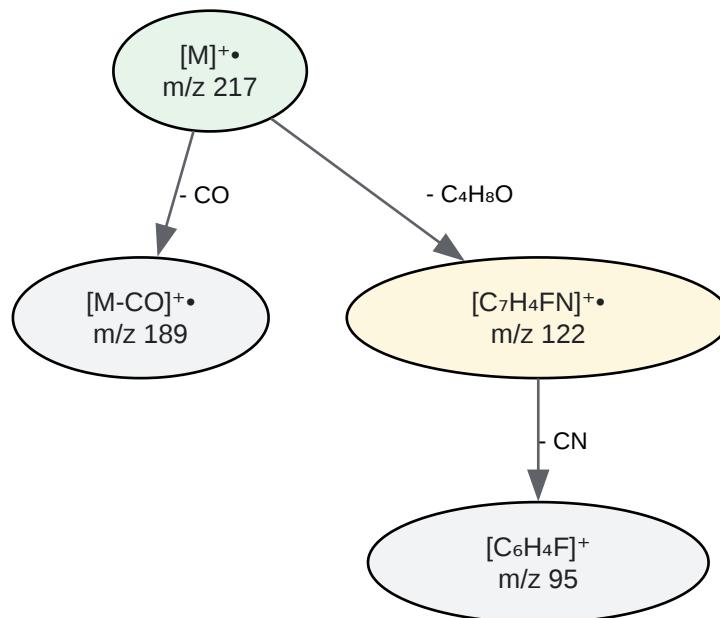
- Molecular Ion  $[M]^{+\bullet}$ : The exact mass of  $C_{13}H_{12}FNO$  is 217.0903 Da.[\[6\]](#) A high-resolution mass spectrum (HRMS) should show a molecular ion peak at or very near this value.

m/z Value	Proposed Fragment	Rationale
217	$[C_{13}H_{12}FNO]^{+\bullet}$	Molecular Ion ( $M^{+\bullet}$ )
189	$[M - CO]^{+\bullet}$	Loss of carbon monoxide from the cyclohexanone ring, a common fragmentation for cyclic ketones.
122	$[C_7H_4FN]^{+\bullet}$	Fragment corresponding to the fluorophenyl nitrile cation, resulting from cleavage of the cyclohexyl ring.
95	$[C_6H_4F]^+$	Fluorophenyl cation.

In an Electron Ionization (EI) mass spectrum, the molecular ion peak at m/z 217 is expected to be clearly visible. The fragmentation is dictated by the most stable resulting ions and neutral losses. A characteristic fragmentation pathway for cyclic ketones is the alpha-cleavage followed by the loss of carbon monoxide (CO), which would yield a peak at m/z 189.[\[11\]](#) Further fragmentation could lead to the cleavage of the C1-C2 and C1-C6 bonds, leading to stable fragments containing the fluorophenyl nitrile moiety.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation.
- Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.



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Caption: Predicted major fragmentation pathways in EI-MS.

## Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unequivocal identification of **4-Cyano-4-(4-fluorophenyl)cyclohexanone**. <sup>1</sup>H and <sup>13</sup>C NMR define the precise carbon-hydrogen framework and the connectivity of the substituted rings. IR spectroscopy offers rapid confirmation of the essential ketone, nitrile, and aryl-fluoride functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Together, these techniques form a self-validating system, ensuring the structural integrity and identity of this vital chemical intermediate for scientific research and pharmaceutical development.

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